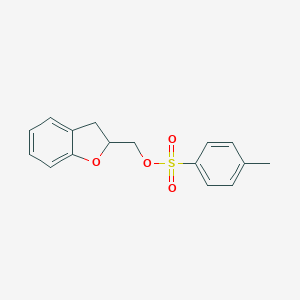

2,3-Dihydro-1-benzofuran-2-ylmethyl 4-methylbenzenesulfonate

描述

2,3-Dihydro-1-benzofuran-2-ylmethyl 4-methylbenzenesulfonate (hereafter referred to by its full IUPAC name) is a sulfonate ester featuring a 2,3-dihydrobenzofuran core linked to a 4-methylbenzenesulfonyl (tosyl) group. This compound is synthesized via nucleophilic substitution reactions, typically involving the reaction of 2,3-dihydro-1-benzofuran-2-ylmethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine . Its structural hybrid of a benzofuran moiety and a tosyl group makes it a valuable intermediate in medicinal chemistry, particularly for designing prodrugs or bioactive molecules targeting enzymes like cyclooxygenases or kinases.

属性

IUPAC Name |

2,3-dihydro-1-benzofuran-2-ylmethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4S/c1-12-6-8-15(9-7-12)21(17,18)19-11-14-10-13-4-2-3-5-16(13)20-14/h2-9,14H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQUXYELOVDQVSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60555900 | |

| Record name | (2,3-Dihydro-1-benzofuran-2-yl)methyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60555900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94709-25-8 | |

| Record name | (2,3-Dihydro-1-benzofuran-2-yl)methyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60555900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Step 1: Synthesis of 2-Phenylphenol

Step 2: Cyclization to 2,3-Dihydrobenzofuran

-

Reagents : 2-Phenylphenol, ZnCl, MnCl.

-

Distillation : Product isolated via reduced-pressure distillation (88–90°C fraction).

Key Data :

| Parameter | Value |

|---|---|

| Catalyst Loading | ZnCl (1g), MnCl (5g) |

| Reaction Time | 3–4 hours |

| Yield (Overall) | Not reported |

Alternative Synthetic Routes

Rhodium-Catalyzed C–H Activation

A review highlights rhodium-catalyzed benzofuran synthesis via C–H activation:

Electrochemical Approaches

Electrochemical cyclization using diselenides and phenols in acetonitrile has been reported. This method avoids harsh reagents but requires specialized equipment.

Comparative Analysis of Methods

Reaction Optimization and Challenges

-

Purity Concerns : The Mitsunobu method may require chromatographic purification due to triphenylphosphine oxide byproducts.

-

Solubility : The compound is soluble in dichloromethane, ethyl acetate, and methanol, influencing solvent choice for recrystallization.

-

Thermal Stability : Melting point (71.5–73.5°C) necessitates controlled cooling during isolation.

Industrial-Scale Considerations

The ZnCl-catalyzed method is favored for bulk production due to reagent availability and simplicity. However, Mitsunobu conditions are preferred for lab-scale synthesis requiring high stereochemical fidelity .

化学反应分析

2,3-Dihydro-1-benzofuran-2-ylmethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonate group to a sulfide.

Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

2,3-Dihydro-1-benzofuran-2-ylmethyl 4-methylbenzenesulfonate is utilized in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in studies involving enzyme inhibition and protein interactions.

Medicine: Research into its potential therapeutic applications, including its role as a precursor for drug development.

Industry: Employed in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 2,3-Dihydro-1-benzofuran-2-ylmethyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

相似化合物的比较

Structural and Functional Group Comparisons

The compound’s uniqueness lies in its dihydrobenzofuran core, which confers rigidity and planar aromaticity, and the tosyl group, which enhances electrophilicity. Below is a comparative table with structurally related compounds:

Critical Discussion of Divergences

- Electronic Effects : The 4-methylbenzenesulfonyl group in the target compound enhances electrophilicity compared to the 4-fluoro analog, which may improve binding to nucleophilic enzyme residues .

- Ring Flexibility vs.

- Bioactivity Gaps: While the target compound is primarily a synthetic intermediate, its analogs with amino or styryl substituents show direct bioactivity, highlighting the need for further functionalization studies .

生物活性

2,3-Dihydro-1-benzofuran-2-ylmethyl 4-methylbenzenesulfonate (CAS No. 94709-25-8) is a chemical compound with the molecular formula and a molecular weight of approximately 304.364 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in enzyme inhibition and protein interactions, which may have implications for therapeutic applications.

The synthesis of this compound typically involves the reaction of 2,3-dihydro-1-benzofuran with 4-methylbenzenesulfonyl chloride under specific conditions. The compound is characterized by a sulfonate group that enhances its reactivity and potential biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 304.364 g/mol |

| CAS Number | 94709-25-8 |

| Synonyms | (2,3-Dihydrobenzo[b]furan-2-yl)methyl toluene-4-sulphonate |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It can act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways. The precise mechanism depends on the particular application and context of its use.

Enzyme Inhibition Studies

Research indicates that this compound exhibits significant enzyme inhibition properties. For instance, it has been utilized in studies focusing on enzyme interactions that are critical in metabolic pathways. The inhibition profile suggests that it may target enzymes involved in neurotransmitter regulation, potentially offering insights into neuropharmacological applications .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Neuroprotective Effects : A study highlighted the potential neuroprotective effects of similar compounds in dopaminergic neurons. While specific data on this compound was limited, the findings suggest a pathway for further exploration regarding its neuroprotective capabilities against degeneration .

- Selectivity in Receptor Activity : Related compounds have demonstrated selectivity for dopamine receptors, particularly D3 receptors. This selectivity may be relevant for developing therapeutic agents targeting neuropsychiatric disorders .

Table 2: Comparative Analysis of Similar Compounds

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 2,3-Dihydro-1-benzofuran-2-ylmethyl 4-chlorobenzenesulfonate | Moderate enzyme inhibition | Similar structural framework |

| 2,3-Dihydro-1-benzofuran-2-ylmethyl 4-nitrobenzenesulfonate | High selectivity for D3 receptors | Potential for neuroprotective effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。